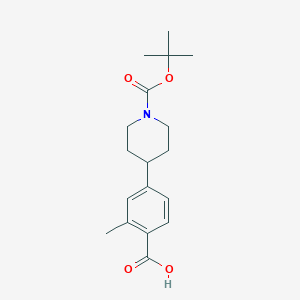

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in optimizing the 3D orientation of degraders, which is crucial for the formation of ternary complexes and the enhancement of drug-like properties .

準備方法

The synthesis of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 2-methylbenzoic acid.

Protection of Piperidine: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl-piperidine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.

Oxidation and Reduction: The aromatic ring and piperidine moiety can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include acids (e.g., HCl for deprotection), bases (e.g., NaOH for esterification), and oxidizing/reducing agents (e.g., KMnO4 for oxidation).

科学的研究の応用

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Biology: In biological research, PROTACs containing this compound are used to study protein function and regulation by selectively degrading target proteins.

作用機序

The mechanism of action of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester in PROTACs involves the following steps:

Binding to Target Protein: The PROTAC molecule binds to the target protein through its ligand.

Recruitment of E3 Ligase: The linker region, which includes this compound, facilitates the recruitment of an E3 ubiquitin ligase to the target protein.

Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.

類似化合物との比較

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds used as linkers in PROTAC development:

tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: Another semi-flexible linker used in PROTACs.

(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A rigid linker that impacts the 3D orientation of the degrader.

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A similar compound with a different substitution pattern on the aromatic ring.

These compounds share similar structural features but differ in their flexibility and impact on the 3D orientation of PROTACs, highlighting the uniqueness of this compound in optimizing drug-like properties.

生物活性

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 181269-69-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, including antiviral, anti-inflammatory, and antibacterial properties.

The molecular formula of this compound is C15H23N1O4 with a molecular weight of 273.36 g/mol. Its structure features a piperidine ring substituted with a carboxylic acid and a tert-butyl ester group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities. The specific activities of this compound include:

1. Antiviral Activity

- Studies have shown that derivatives of piperidine can act as inhibitors of various viruses. For instance, compounds similar to this one demonstrated antiviral activity against the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) . The introduction of functional groups such as the carboxylic acid moiety has been linked to enhanced antiviral efficacy.

2. Anti-inflammatory Properties

- Piperidine derivatives have been evaluated for their anti-inflammatory effects. Research suggests that modifications in the piperidine structure can influence the inhibition of inflammatory pathways, potentially making this compound a candidate for further development in treating inflammatory diseases .

3. Antibacterial Effects

- The antibacterial properties of similar compounds have been documented, indicating that the piperidine scaffold may possess inherent activity against bacterial strains. The presence of the carboxylic acid group could enhance solubility and bioavailability, contributing to its antibacterial efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of TMV and HSV-1 | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antibacterial | Activity against various bacterial strains |

Case Studies

Several case studies highlight the potential applications of piperidine derivatives:

-

Antiviral Efficacy Against HSV-1 :

A study evaluated the antiviral activity of various piperidine derivatives, including those structurally similar to this compound. Results indicated significant inhibition of HSV-1 replication in vitro, suggesting that structural modifications enhance antiviral potency . -

Anti-inflammatory Mechanisms :

In another study focusing on inflammatory models, compounds with similar piperidine structures were shown to reduce pro-inflammatory cytokine levels in cell cultures. This suggests potential therapeutic applications in managing inflammatory diseases .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activities of piperidine-based compounds:

特性

IUPAC Name |

2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIAOADULXQCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。